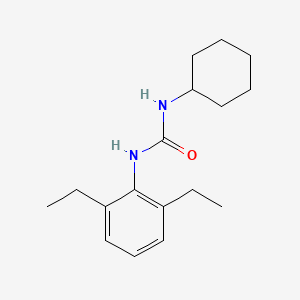![molecular formula C13H10N4S B5719948 N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5719948.png)
N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine is a chemical compound that is commonly referred to as PTA. It is a heterocyclic compound that is used in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of PTA involves the binding of the compound to metal ions, particularly copper ions. The binding of PTA to copper ions results in the formation of a fluorescent complex that can be detected using spectroscopic techniques. The binding of PTA to copper ions also results in the inhibition of copper-dependent enzymes, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
PTA has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of copper-dependent enzymes, which can have effects on cellular processes such as oxidative stress and DNA repair. PTA has also been shown to have potential anticancer properties, as it can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PTA in lab experiments is its high selectivity for copper ions. This allows for the detection of copper ions in biological samples with high sensitivity and specificity. However, one limitation of using PTA is its potential toxicity, as it can inhibit the activity of copper-dependent enzymes that are important for cellular processes.
Orientations Futures
There are several future directions for the use of PTA in scientific research. One potential direction is the development of PTA-based fluorescent probes for the detection of other metal ions. Another direction is the synthesis of PTA derivatives with improved selectivity and sensitivity for copper ions. Additionally, the potential anticancer properties of PTA could be further explored for the development of novel cancer therapies.
Méthodes De Synthèse
The synthesis of PTA involves the reaction of 2-aminopyridine with 2-bromo-1,3-thiazole in the presence of a base. The resulting intermediate is then treated with ammonium carbonate to yield the final product.
Applications De Recherche Scientifique
PTA is commonly used in scientific research as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to copper ions and can be used to detect copper ions in biological samples. PTA has also been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and materials science.
Propriétés
IUPAC Name |
4-pyridin-2-yl-N-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-2-7-15-11(5-1)12-9-18-13(17-12)16-10-4-3-6-14-8-10/h1-9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCUWQXYKMJMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5719874.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)



![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)


![N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5719942.png)
![N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5719949.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5719954.png)

